4-aminopyrido[2,3-d]pyrimidin-5(8H)-one
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Overview
Description
4-aminopyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its structure comprises a pyrido[2,3-d]pyrimidine core with an amino group at the 4-position and a keto group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine, leading to the formation of intermediate compounds that undergo intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which can be further modified to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-aminopyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups at the 4-position.
Scientific Research Applications
4-aminopyrido[2,3-d]pyrimidin-5(8H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound’s unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signal transduction pathways that are essential for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
4-aminopyrido[2,3-d]pyrimidin-5(8H)-one can be compared with other similar compounds, such as:
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as tyrosine kinase inhibitors but differ in their substitution patterns and specific biological activities.
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: These derivatives are known for their inhibitory effects on cyclin-dependent kinases and adenosine receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-amino-8H-pyrido[2,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H3,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXMRRHONOWTLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C2C1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420730 |
Source
|
Record name | 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306960-30-5 |
Source
|
Record name | 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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